molecular formula C13H17NO2 B12117513 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B12117513
M. Wt: 219.28 g/mol
InChI Key: GSCSABPMQBHICA-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂ It is characterized by a phenyl group attached to a propanoic acid backbone, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: Benzaldehyde, pyrrolidine, and malonic acid are commonly used starting materials.

    Knoevenagel Condensation: Benzaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form cinnamic acid.

    Michael Addition: Pyrrolidine is added to the cinnamic acid derivative under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used to introduce substituents.

Major Products Formed

    Oxidation: Phenolic acids or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyrrolidine groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
  • 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-phenyl-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)

InChI Key

GSCSABPMQBHICA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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